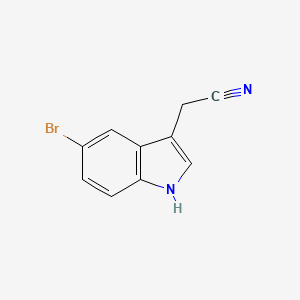

2-(5-bromo-1H-indol-3-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAZVAMEMXQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550046 | |

| Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-14-1 | |

| Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Bromo-1H-indol-3-yl)acetonitrile: A Keystone Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the structural basis for a multitude of natural products and synthetic drugs with profound therapeutic impact.[1][2] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on 2-(5-bromo-1H-indol-3-yl)acetonitrile, a versatile building block whose value lies in its trifecta of reactive sites: the indole nitrogen, the C5-bromine, and the C3-acetonitrile side chain. The introduction of a bromine atom at the 5-position not only modulates the electronic properties of the indole ring but also serves as a crucial handle for advanced synthetic transformations, unlocking a vast chemical space for drug discovery.[1][3] This document provides a comprehensive exploration of its synthesis, properties, and strategic applications, offering field-proven insights for professionals in pharmaceutical research and development.

Synthesis: Strategic Pathways to the Core Scaffold

The efficient synthesis of this compound is critical for its utilization as a starting material. Several reliable routes have been established, primarily commencing from either 5-bromogramine or 5-bromoindole-3-carboxaldehyde. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

The Classic Route: Cyanation of 5-Bromogramine

This is arguably the most common and direct method for preparing indole-3-acetonitriles.[4] The methodology hinges on the exceptional leaving group ability of the dimethylaminomethyl group after its conversion to a quaternary ammonium salt.

Causality of Experimental Choices:

-

Quaternization: (5-Bromo-1H-indol-3-yl)methyl-dimethylamine (5-bromogramine) is treated with an alkylating agent, typically iodomethane. This converts the tertiary amine into a quaternary ammonium salt. The rationale is to transform the dimethylamino group, a poor leaving group, into a positively charged trimethylammonium iodide, which is an excellent leaving group.

-

Nucleophilic Substitution: The intermediate salt is then subjected to nucleophilic substitution with a cyanide source. While sodium or potassium cyanide can be used, reagents like trimethylsilyl cyanide (TMSCN) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) are often preferred in modern synthesis for their solubility in organic solvents and controlled reactivity.[5]

Caption: Synthetic workflow from 5-bromogramine.

Detailed Experimental Protocol (from 5-Bromogramine)[5]

-

Quaternization: To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 eq) in benzene, add iodomethane (3.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of the quaternary salt is often observed as a precipitate.

-

Isolation of Intermediate: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess iodomethane.

-

Cyanation: Dissolve the resulting residue in anhydrous tetrahydrofuran (THF). Add trimethylsilyl cyanide (2.0 eq) followed by tetrabutylammonium fluoride (3.2 eq of a 1.0 M solution in THF).

-

Reaction: Stir the mixture for approximately 2.5 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Partially concentrate the mixture to remove the bulk of the THF. Partition the remaining residue between ethyl acetate and water.

-

Purification: Separate the organic phase, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate. After filtration, evaporate the solvent. Purify the crude product by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure 5-bromo-1H-indole-3-acetonitrile.[5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its handling, reaction setup, and characterization.

Physical and Chemical Properties

The following data has been consolidated from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | PubChem[6] |

| Molecular Weight | 235.08 g/mol | PubChem[6], ChemicalBook[7] |

| Melting Point | 105.9 °C | ChemicalBook[7] |

| Boiling Point | 427.5 ± 30.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 15.35 ± 0.30 (Predicted) | ChemicalBook[7] |

| CAS Number | 774-14-1 | PubChem[6], ChemicalBook[7] |

Spectroscopic Signatures

While detailed spectra require experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure:

-

¹H NMR: The spectrum would feature a characteristic singlet for the indole N-H proton (typically > 8.0 ppm). The aromatic region would show distinct signals for the protons at the C2, C4, C6, and C7 positions, with coupling patterns influenced by the bromine at C5. The methylene protons (-CH₂CN) would appear as a singlet, typically in the 3.8-4.2 ppm range.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. The nitrile carbon (-CN) would appear downfield (around 117-118 ppm). The signal for the brominated carbon (C5) would be observed, and its chemical shift would be influenced by the heavy atom effect. Other signals would correspond to the remaining indole ring carbons and the methylene carbon.

-

IR Spectroscopy: Key absorption bands would include a sharp peak for the N-H stretch (around 3400 cm⁻¹), a characteristic nitrile (C≡N) stretch (around 2250 cm⁻¹), and various C=C and C-H stretching and bending frequencies for the aromatic system.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a monobrominated compound. The molecular ion peak would be observed at m/z ≈ 234/236.

Chemical Reactivity and Strategic Applications in Drug Discovery

The true power of this compound lies in its capacity to serve as a versatile scaffold for generating diverse compound libraries. The bromine atom and the acetonitrile group are key handles for chemical elaboration.[5]

Caption: High-level workflow for anticancer screening.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its key functional groups provide researchers with a reliable and versatile tool for the rapid generation of molecular diversity. The demonstrated potential of its derivatives, particularly in oncology, underscores the enduring importance of the 5-bromoindole scaffold. This guide has illuminated the pathways for its synthesis, detailed its fundamental properties, and outlined the strategic vision for its application in the development of next-generation therapeutics.

References

- BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.

- BenchChem. (n.d.). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (2023). 5-Bromoindole-3-acetonitrile.

- Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.

- PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. National Library of Medicine.

- Iwao, M., & Kuraishi, T. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.

- Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid.

- BenchChem. (n.d.). Application Notes and Protocols: 2-bromo-1H-indole-3-acetonitrile as a Versatile Building Block for Heterocyclic Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromoindole-3-acetonitrile | 774-14-1 [chemicalbook.com]

A Technical Guide to the Biological Potential of the 2-(5-bromo-1H-indol-3-yl)acetonitrile Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic placement of a bromine atom at the 5-position, combined with a reactive acetonitrile moiety at the 3-position, endows the 2-(5-bromo-1H-indol-3-yl)acetonitrile scaffold with significant potential as a versatile precursor for novel therapeutics. While direct biological data on the parent compound is limited, its utility as a building block is well-documented. This guide provides an in-depth exploration of the biological activities demonstrated by derivatives of this scaffold, focusing on their potential as anticancer and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and present a framework for the rational design of next-generation drug candidates based on this privileged structure.

The this compound Core: A Privileged Synthetic Intermediate

The title compound is recognized not as an end-product therapeutic, but as a high-potential starting material for chemical elaboration.[1] Its value lies in two key structural features:

-

The 5-Bromo Substituent: The bromine atom serves as a crucial synthetic handle. It readily participates in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups.[1] This functionalization is critical for tuning the molecule's steric and electronic properties to achieve optimal binding to biological targets.

-

The 3-Acetonitrile Group: This reactive moiety offers multiple avenues for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to construct more complex heterocyclic systems.[1] This versatility allows for the generation of large libraries of novel compounds for high-throughput screening.

The following workflow illustrates a general approach to leveraging this scaffold in a drug discovery program.

Caption: General workflow for drug discovery using the this compound scaffold.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 5-bromoindole core have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth.[2][3]

Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[2] A significant body of research has focused on developing 5-bromoindole derivatives as inhibitors of EGFR tyrosine kinase.[2][3][4] By binding to the ATP-binding site of the kinase domain, these compounds prevent the autophosphorylation and downstream signaling that leads to cell proliferation and survival.[3][4] Inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis.[2][3][4]

Caption: Inhibition of the EGFR signaling cascade by a 5-bromoindole derivative.

Novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[2][3][4] Computational docking studies have consistently shown strong binding energies of these derivatives to the EGFR tyrosine kinase domain.[5]

Table 1: In Vitro Cytotoxic Activity of Selected 5-Bromoindole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [6] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [6] |

| 5-bromoindole-2-carboxylic acid deriv. (3a) | HepG2, A549, MCF-7 | Most potent of series |[3][4] |

Disruption of Microtubule Dynamics

Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[7][8] Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division.[9] Indole-based molecules have been extensively investigated as tubulin polymerization inhibitors, often binding to the colchicine site.[9][10] This binding disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[8] Various classes, including aroylindoles and arylthioindoles, have shown potent inhibition of tubulin polymerization.[7][8][9] The this compound scaffold provides an excellent starting point for designing novel analogs that fit this mechanistic class.

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, studies on brominated indoles from marine organisms have demonstrated significant inhibitory activity against NO, TNFα, and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage models.[11] This activity is often linked to the inhibition of the NF-κB signaling pathway.[11] The anti-inflammatory activity of brominated isatins (an oxidized indole derivative) is dependent on the position of the bromine atom, with 5-bromo substitution showing potent effects.[11] This suggests that derivatives of this compound are strong candidates for development as novel anti-inflammatory agents.

Key Experimental Protocols

To validate the biological activity of novel derivatives synthesized from the core scaffold, a series of standardized in vitro assays are essential. The following protocols represent the foundational experiments for assessing anticancer potential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] The amount of formazan produced is quantified by measuring its absorbance after solubilization.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Exposure: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 10-15 minutes in the dark to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine a compound's ability to inhibit a specific protein kinase (e.g., EGFR). It quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[14][15]

Principle: The kinase reaction consumes ATP, producing ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent converts the ADP back to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[14][15]

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution) in the appropriate assay buffer. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (DMSO) control.

-

Reaction Setup: In a 96-well or 384-well white plate, add the following to each well in order:

-

2.5 µL of serially diluted test compound.

-

2.5 µL of the target kinase enzyme solution (e.g., recombinant human EGFR).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at a concentration near its Km) to each well.

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold stands as a highly valuable and versatile starting point for the development of novel therapeutic agents. The wealth of data on its derivatives strongly suggests that this chemical core is predisposed to generating compounds with potent anticancer and anti-inflammatory activities. The strategic bromine at the 5-position provides a key anchor point for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and selectivity against targets like EGFR and other kinases. Future research should focus on the systematic exploration of chemical space around this scaffold, guided by computational docking and validated through the robust in vitro protocols outlined herein. The translation of potent in vitro hits into in vivo models will be the critical next step in realizing the full therapeutic potential of this privileged chemical framework.

References

A comprehensive list of all sources cited within this technical guide is provided below for verification and further reading.

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]

-

Li, W., et al. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

MDPI. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

-

Pinney, K. G., et al. (n.d.). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. BEARdocs. [Link]

-

ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

-

ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]

-

PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

Kitano, H., et al. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Vasanthan, T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Al-Ostath, A., et al. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchtweet.com [researchtweet.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

Unlocking the Therapeutic Potential of 2-(5-bromo-1H-indol-3-yl)acetonitrile: A Mechanistic and Methodological Guide

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a foundational structure from which a multitude of biologically active molecules have been derived.[1][2] From anti-inflammatory agents to potent kinase inhibitors in oncology, the versatility of the indole ring system is well-documented.[1][3] This guide focuses on a specific, yet promising, member of this family: 2-(5-bromo-1H-indol-3-yl)acetonitrile. While direct, extensive research on this particular molecule is emerging, its structural features—a halogenated indole core and a reactive acetonitrile moiety—suggest a rich potential for therapeutic intervention.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal, experience-driven framework for investigating the mechanism of action of this compound. We will explore its plausible therapeutic targets, propose detailed experimental workflows for validation, and offer insights into the interpretation of potential findings. Our approach is grounded in the established pharmacology of related indole derivatives, providing a robust starting point for novel discovery.

The Molecular Profile of this compound: A Versatile Synthetic Intermediate

This compound is a halogenated indole derivative that is increasingly recognized as a valuable building block in the synthesis of novel therapeutic agents.[4][5] The presence of the bromine atom at the 5-position and the acetonitrile group at the 3-position of the indole core provides multiple avenues for chemical modification, allowing for the generation of diverse compound libraries.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | [6] |

| Molecular Weight | 235.08 g/mol | [6] |

| IUPAC Name | This compound | [6] |

The synthetic utility of this compound is significant. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl groups.[7] The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems.

Postulated Mechanisms of Action: Extrapolating from the Indole Family

Based on the extensive literature on substituted indole derivatives, we can postulate several primary mechanisms of action for this compound and its subsequent derivatives. These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.

Kinase Inhibition: A Prominent Target in Oncology

The indole scaffold is a core component of numerous approved and investigational kinase inhibitors.[2][7] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime therapeutic target.[7] It is highly probable that derivatives of this compound could function as inhibitors of various kinases.

Potential Kinase Targets and Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Crucial for cell growth, survival, and metabolism.[7][8]

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and apoptosis.[7]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2]

-

Src Family Kinases: Involved in cell growth, differentiation, and metastasis.

The bromination at the 5-position can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases.

Compound [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinase\n(e.g., PI3K, Akt, MAPK, CDK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_P [label="Phosphorylated\nSubstrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Downstream_Signaling [label="Downstream\nSignaling", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Kinase [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Kinase -> Substrate_P [label="Phosphorylation", color="#4285F4", fontcolor="#4285F4"]; Substrate_P -> Downstream_Signaling; Downstream_Signaling -> Cell_Proliferation; Downstream_Signaling -> Apoptosis [arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Postulated kinase inhibition pathway.

Anticancer Activity via Non-Kinase Mechanisms

Beyond kinase inhibition, indole derivatives exert anticancer effects through various mechanisms.[9]

-

Induction of Apoptosis: Bromo-substituted indoles have been shown to induce programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: Many indole compounds can halt the cell cycle at different phases, preventing tumor cell proliferation.[9]

-

Inhibition of NF-κB Activation: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation, and its inhibition by indole derivatives is a known anticancer mechanism.[11]

Anti-inflammatory Effects

The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][12] The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory pathways.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Particularly COX-2, which is involved in the synthesis of prostaglandins.[12][13]

-

Downregulation of Pro-inflammatory Cytokines: Reduction in the production of mediators like TNF-α and IL-1β.[13]

-

Inhibition of iNOS: Inducible nitric oxide synthase (iNOS) produces nitric oxide, a pro-inflammatory molecule.[13]

Compound [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2_iNOS [label="COX-2 / iNOS", fillcolor="#FFFFFF", fontcolor="#202124"]; Pro_Inflammatory_Mediators [label="Pro-inflammatory Mediators\n(Prostaglandins, NO, Cytokines)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inflammatory_Stimulus -> NFkB_Pathway; NFkB_Pathway -> COX2_iNOS; COX2_iNOS -> Pro_Inflammatory_Mediators; Compound -> NFkB_Pathway [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Compound -> COX2_iNOS [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }

Potential anti-inflammatory mechanism.

A Framework for Mechanistic Investigation: Experimental Protocols

The following section provides detailed, step-by-step methodologies to investigate the postulated mechanisms of action. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

Workflow for Assessing Anticancer Activity and Kinase Inhibition

This workflow outlines a systematic approach to screen for anticancer effects and identify potential kinase targets.

Start [label="Synthesize Derivatives of\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity_Screening [label="In Vitro Cytotoxicity Screening\n(MTT/MTS Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Cycle_Analysis [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kinase_Profiling [label="Kinase Profiling Assay\n(Broad Panel Screen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis of\nSignaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Xenograft Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cytotoxicity_Screening; Cytotoxicity_Screening -> Apoptosis_Assay; Cytotoxicity_Screening -> Cell_Cycle_Analysis; Cytotoxicity_Screening -> Kinase_Profiling; Kinase_Profiling -> Western_Blot; Western_Blot -> In_Vivo_Studies; }

Workflow for anticancer investigation.

Protocol 3.1.1: In Vitro Cytotoxicity Screening

-

Objective: To determine the concentration-dependent cytotoxic effects of the test compound on various cancer cell lines.

-

Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and its derivatives. Treat the cells with a range of concentrations for 24, 48, and 72 hours.

-

MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound and cell line.

-

-

Causality: This initial screen identifies potent compounds and the cell lines most sensitive to their effects, guiding further investigation.

Protocol 3.1.2: Kinase Profiling Assay

-

Objective: To identify the specific kinases inhibited by the most active compounds.

-

Methodology:

-

Compound Selection: Select the most potent compounds based on the cytotoxicity screen.

-

Kinase Panel Screen: Submit the selected compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a broad panel of human kinases at a fixed concentration (e.g., 1 or 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" (kinases inhibited by more than a certain threshold, e.g., 50%).

-

-

Causality: This provides a direct link between the compound and its potential molecular targets, moving from a phenotypic observation (cytotoxicity) to a mechanistic one.

Protocol 3.1.3: Western Blot Analysis of Downstream Signaling

-

Objective: To validate the inhibition of the identified kinase and its downstream signaling pathway within the cell.

-

Methodology:

-

Cell Treatment: Treat the relevant cancer cell line with the active compound at its IC₅₀ concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with primary antibodies against the target kinase (and its phosphorylated form) and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

-

-

Causality: This experiment confirms that the compound's effect on the isolated kinase translates to the inhibition of its activity within the complex cellular environment.

Workflow for Assessing Anti-inflammatory Activity

This workflow details the steps to evaluate the potential anti-inflammatory properties of this compound and its derivatives.

Protocol 3.2.1: In Vitro Anti-inflammatory Screening in Macrophages

-

Objective: To assess the ability of the test compounds to inhibit the production of pro-inflammatory mediators in activated macrophages.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages.

-

Compound Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Causality: This assay provides a robust in vitro model of inflammation and allows for the quantification of key inflammatory mediators.

Protocol 3.2.2: Western Blot for Inflammatory Pathway Proteins

-

Objective: To investigate the effect of the compounds on the expression of key inflammatory proteins.

-

Methodology:

-

Cell Treatment: Treat macrophages with the active compound and LPS as described above.

-

Protein Extraction and Western Blotting: Perform western blotting as in Protocol 3.1.3, using primary antibodies against iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-IκBα, p65).

-

-

Causality: This directly links the observed reduction in inflammatory mediators to the modulation of specific protein expression and signaling pathways.

Concluding Remarks and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its versatile chemistry allows for the creation of a wide array of derivatives with the potential to target key pathways in cancer and inflammation. The true value of this scaffold, however, can only be unlocked through rigorous, mechanism-driven investigation.

The experimental frameworks provided in this guide offer a clear and logical path forward for researchers. By systematically evaluating the cytotoxic and anti-inflammatory properties of novel derivatives and then delving into the specific molecular targets and signaling pathways, we can build a comprehensive understanding of their therapeutic potential. The insights gained from these studies will be invaluable in guiding the optimization of lead compounds and ultimately, in translating the promise of the indole scaffold into tangible clinical benefits.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. BenchChem.

- Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Anticancer Research, 35(6), 3257-3264.

- Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

- National Institutes of Health. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.

- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- PubMed. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.

- MDPI. (2023).

- Sigma-Aldrich. (n.d.). 3-Indoleacetonitrile 98 771-51-7. Sigma-Aldrich.

- PubMed. (2011).

- Recent Patents on Anti-Cancer Drug Discovery. (2023).

- National Institutes of Health. (n.d.). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PMC.

- PubMed. (2011). 3-indolylacetonitrile decreases Escherichia coli O157:H7 biofilm formation and Pseudomonas aeruginosa virulence. PubMed.

- PubMed. (2023).

- The Good Scents Company. (n.d.). 3-indolyl acetonitrile, 771-51-7. The Good Scents Company.

- ACS Publications. (2021).

- PubMed. (2018).

- Bentham Science. (n.d.).

- PubChem. (n.d.). This compound. PubChem.

- Heterocycles. (n.d.).

- International Union of Crystallography. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. IUCr Journals.

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs. BenchChem.

Sources

- 1. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a halogenated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of a bromine atom and a reactive acetonitrile moiety offers a versatile platform for the synthesis of novel therapeutic agents. This document details the chemical identity, physicochemical properties, and established synthetic routes for this compound, including the preparation of its key precursor, 5-bromoindole. Furthermore, it explores the potential biological activities, particularly in oncology and anti-inflammatory research, by drawing parallels with structurally related analogues. Spectroscopic characterization methods are discussed, and comprehensive, step-by-step experimental protocols are provided to facilitate its practical application in a research setting.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom at the 5-position of the indole ring, as in this compound, serves multiple purposes. It can enhance binding affinity to target proteins through halogen bonding, modulate the compound's lipophilicity and metabolic stability, and provide a reactive handle for further chemical modifications via cross-coupling reactions. The acetonitrile group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct more complex heterocyclic systems, further expanding the accessible chemical space for drug discovery.

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development.

Nomenclature and Structure

-

IUPAC Name: this compound[2]

-

Synonyms: 5-Bromoindole-3-acetonitrile, (5-bromo-1H-indol-3-yl)-acetonitrile, 5-Bromo-3-indolylacetonitrile[2][3]

-

CAS Number: 774-14-1[2]

-

Molecular Formula: C₁₀H₇BrN₂[2]

-

Molecular Weight: 235.08 g/mol [2]

-

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various experimental conditions, including solubility, permeability, and formulation.

| Property | Value | Source |

| Melting Point | 105.9 °C | [3] |

| Boiling Point (Predicted) | 427.5 ± 30.0 °C | [3] |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.35 ± 0.30 | [3] |

| XLogP3 | 3.3 | PubChem |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically begins with the bromination of indole to produce the key intermediate, 5-bromoindole. This intermediate is then functionalized at the 3-position to introduce the acetonitrile moiety.

Synthesis of 5-Bromoindole

5-Bromoindole is a critical precursor and its efficient synthesis is paramount. Several methods have been reported, with a common approach involving the direct bromination of indole. However, controlling the regioselectivity of this reaction can be challenging. A more controlled, multi-step synthesis is often preferred for higher purity and yield.

This protocol involves a three-step process to ensure selective bromination at the 5-position.[4]

-

Step 1: Sulfonation of Indole. Dissolve indole (1 equivalent) in an alcoholic solvent (e.g., ethanol). Add an aqueous solution of sodium bisulfite (6-9 equivalents by weight) and stir at room temperature for 15-20 hours. The resulting precipitate is filtered, washed, and dried to yield 2-sodium sulfonate-indole.

-

Step 2: Acetylation. The intermediate from Step 1 is mixed with acetic anhydride and heated to 68-75 °C for 2-3 hours. An ester or benzene-based solvent is added, and the reaction continues for another 0.5-1 hour. After cooling, the product is filtered, washed, and dried.

-

Step 3: Bromination and Hydrolysis. The acetylated intermediate is dissolved in water and cooled to 0-5 °C. Bromine (1-2 equivalents by weight) is added, and the reaction is maintained at this temperature for 1-3 hours before being allowed to warm to room temperature for an additional 1-2 hours. An aqueous solution of sodium bisulfite is added, followed by a strong base like sodium hydroxide. The mixture is refluxed for 12-18 hours. Upon cooling, the 5-bromoindole product crystallizes and is collected by filtration, washing, and drying.[4]

Synthesis of this compound

The most common and efficient method for introducing the acetonitrile group at the 3-position of an indole is via the corresponding gramine intermediate.

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons located alpha to a carbonyl group, and it is particularly effective for the functionalization of electron-rich heterocycles like indole.[5] In this context, 5-bromoindole reacts with formaldehyde and dimethylamine to form 5-bromo-3-((dimethylamino)methyl)-1H-indole, commonly known as 5-bromogramine.

Caption: The Mannich reaction pathway for the synthesis of 5-bromogramine.

This protocol describes the conversion of 5-bromogramine to the target compound via nucleophilic substitution.

-

Step 1: Quaternization of 5-Bromogramine. To an ice-cooled suspension of 5-bromogramine (1.0 equivalent) in a suitable solvent like benzene, add iodomethane (3.0 equivalents). Stir the reaction mixture overnight at room temperature. Concentrate the mixture under reduced pressure to obtain the quaternary ammonium salt.

-

Step 2: Cyanation. Dissolve the residue from Step 1 in tetrahydrofuran (THF). Add trimethylsilyl cyanide (2.0 equivalents) followed by tetrabutylammonium fluoride (TBAF) (3.2 equivalents of a 1.0 M solution in THF). Stir the mixture for 2.5 hours at room temperature.

-

Step 3: Work-up and Purification. Quench the reaction by adding water. Partially concentrate the mixture to remove most of the THF. Partition the residue between ethyl acetate and water. Separate the organic phase and wash it with water and then brine. Dry the organic phase over anhydrous magnesium sulfate and evaporate to dryness. The crude product can be purified by silica gel column chromatography.

Sources

A Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile: A Versatile Scaffold for Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, synthesis, applications, and safety considerations, offering field-proven insights into its utility in modern pharmaceutical research.

Core Identity: CAS Number and Synonyms

This compound is a halogenated indole derivative that has garnered significant interest as a versatile intermediate in the synthesis of biologically active compounds.[1] Its unique bifunctional nature, featuring a reactive bromine atom and a modifiable acetonitrile group, provides multiple avenues for chemical elaboration.

-

IUPAC Name : this compound[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | [2] |

| Molecular Weight | 235.08 g/mol | [2] |

| Appearance | White to pink powder | [4] (inferred from similar compounds) |

| Melting Point | 105.9 °C (predicted) | [3] |

| Boiling Point | 427.5 ± 30.0 °C (predicted) | [3] |

| Density | 1.629 ± 0.06 g/cm³ (predicted) | [3] |

| pKa | 15.35 ± 0.30 (predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the cyanation of a gramine intermediate. The rationale for this approach lies in the good leaving group ability of the dimethylamino group after quaternization, allowing for nucleophilic substitution with a cyanide source.

Experimental Protocol: Cyanation of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Quaternization of the Amine

-

Suspend (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 equivalent) in benzene in an ice bath.

-

Add iodomethane (3.0 equivalents) to the cooled suspension.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain the quaternary ammonium salt.

Step 2: Nucleophilic Substitution with Cyanide

-

Dissolve the residue from Step 1 in tetrahydrofuran (THF).

-

Add trimethylsilyl cyanide (2.0 equivalents) and tetrabutylammonium fluoride (3.2 equivalents of a 1.0 M solution in THF).

-

Stir the mixture for 2.5 hours at room temperature.[1]

-

Quench the reaction by the careful addition of water.

-

Partially concentrate the mixture to remove the majority of the THF.

Step 3: Work-up and Purification

-

Partition the remaining residue between ethyl acetate and water.

-

Separate the organic phase and wash it sequentially with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.

-

Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a diverse range of therapeutic candidates.[1]

-

Kinase Inhibitors : The indole scaffold is a common feature in many kinase inhibitors.[1] The bromo-substituted indole acetonitrile core can be elaborated to optimize binding to the ATP-binding pocket of various kinases. For instance, substituted indole-3-carbonitriles have been investigated as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases.[1]

-

Anticancer Agents : Various indole derivatives have demonstrated potent anticancer activity. Some act as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial for tumor growth and metastasis.[1] The this compound scaffold provides a platform for synthesizing novel compounds for screening against various cancer cell lines.[1]

-

Anti-inflammatory Agents : Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This suggests that compounds derived from this scaffold could be developed as potential treatments for inflammatory disorders.[1]

The bromine atom at the 5-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1][5] The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems.[1]

Drug Discovery Workflow Diagram

Caption: Drug discovery workflow utilizing the target scaffold.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the methylene protons of the acetonitrile group. The aromatic region will display characteristic splitting patterns influenced by the bromine substituent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region.

-

Mass Spectrometry : Mass spectral analysis will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2]

-

GHS Hazard Statements :

-

Precautions for Safe Handling :

-

Conditions for Safe Storage :

References

-

This compound - 苏州奥佰医药 (Suzhou Aobai Pharmaceutical). [Link]

-

This compound | C10H7BrN2 | CID 13805944 - PubChem. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

2-(5-bromo-1H-indol-3-yl)-2-methyl-propanenitrile | C12H11BrN2 | CID - PubChem. [Link]

-

One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. [Link]

-

Supporting information Indoles - The Royal Society of Chemistry. [Link]

-

3-indolyl acetonitrile, 771-51-7 - The Good Scents Company. [Link]

-

2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC - NIH. [Link]

-

Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. [Link]

-

2-(4-Bromo-1H-indol-3-yl)acetonitrile - PubMed. [Link]

-

5-Bromoindole | C8H6BrN | CID 24905 - PubChem. [Link]

-

5-Bromo-1H-indole-3-carboxylic acid - Chem-Impex. [Link]

-

Applications of Solution NMR in Drug Discovery - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromoindole-3-acetonitrile | 774-14-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

physical and chemical properties of 2-(5-bromo-1H-indol-3-yl)acetonitrile

An In-Depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and pharmacologically active compounds.[1] Within this esteemed class, this compound (CAS No. 774-14-1) emerges as a particularly valuable and versatile building block for drug discovery and development.[2] Its structure is strategically functionalized: the indole core provides a robust biological scaffold, the bromine atom at the 5-position serves as a reactive handle for sophisticated molecular engineering via cross-coupling reactions, and the acetonitrile moiety at the 3-position offers a gateway to diverse chemical transformations.[1][2]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and strategic application of this potent intermediate.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and screening. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 774-14-1 | [2][3][4] |

| Molecular Formula | C₁₀H₇BrN₂ | [2][3] |

| Molecular Weight | 235.08 g/mol | [2][3] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 105.9 °C | [2] |

| Boiling Point | 427.5 ± 30.0 °C (Predicted) | [2] |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.35 ± 0.30 (Predicted) | [2] |

Spectroscopic Characterization

While this compound is commercially available, detailed and publicly archived spectral data is limited. However, based on established spectroscopic principles and data from closely related analogs, a clear characterization profile can be predicted. This is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Indole NH: A broad singlet, typically downfield (> 8.0 ppm), corresponding to the acidic proton on the indole nitrogen.

-

Aromatic Protons: The benzene portion of the indole ring will display three signals. Based on data for 5-bromo-3-methyl-1H-indole[1], one would expect: a doublet near 7.7 ppm (H4, ortho to the bromine), a doublet of doublets near 7.3 ppm (H6, meta to bromine), and a doublet near 7.2 ppm (H7, para to bromine).

-

Indole C2-H: A singlet between 7.0-7.5 ppm.

-

Methylene Protons (-CH₂CN): A sharp singlet, typically in the range of 3.8-4.2 ppm, representing the two protons of the acetonitrile side chain.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals. Key predicted resonances include:

-

Nitrile Carbon (C≡N): A signal in the range of 115-120 ppm.

-

Aromatic & Heterocyclic Carbons: A cluster of signals between approximately 100 ppm and 140 ppm. The carbon bearing the bromine (C5) would be identifiable by its reduced intensity and characteristic chemical shift.

-

Methylene Carbon (-CH₂CN): A signal in the aliphatic region, expected around 15-20 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A sharp to medium absorption band in the region of 3300-3400 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group, expected around 2240-2260 cm⁻¹.[6]

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Section 2: Synthesis and Purification Protocol

The synthesis of indole-3-acetonitriles can be approached through several established routes. A common and effective strategy involves the conversion of an indole-3-carboxaldehyde. This method is advantageous as the aldehyde precursor can often be prepared via Vilsmeier-Haack or similar formylation reactions on the corresponding 5-bromoindole.[7][8]

The conversion of the aldehyde to the nitrile can be achieved via a one-pot reduction and cyanation sequence.[8]

Caption: High-level workflow for synthesis.

Step-by-Step Synthesis Protocol

This protocol is an illustrative method based on established chemical principles for converting indole-3-aldehydes to their corresponding acetonitriles.[8] Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, ~1.3 eq.) portion-wise at room temperature.

-

Causality: The aldehyde is first reduced to the more stable alcohol intermediate. Formamide as a co-solvent has been shown to improve yields and suppress the formation of undesired side products compared to using methanol alone.[8]

-

-

Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Cyanation: Once the reduction is complete, add sodium cyanide (NaCN, ~10 eq.) to the mixture.

-

Causality: A large excess of cyanide is used to ensure the efficient displacement of the hydroxyl group (which is a poor leaving group but can be displaced under these conditions, likely via an intermediate imine or related species formed with formamide).

-

-

Reaction: Heat the reaction mixture to reflux (oil bath at ~100°C) and stir for 4-6 hours, continuing to monitor by TLC.

-

Workup and Extraction: After cooling to room temperature, carefully add brine to the reaction mixture. Extract the aqueous layer with an organic solvent such as ethyl acetate or a 5:95 mixture of MeOH/CHCl₃ (3x).

-

Causality: The brine wash helps to break up any emulsions and begins the removal of water-soluble components like excess salts and formamide. Ethyl acetate is a standard solvent for extracting moderately polar organic products.

-

-

Washing: Combine the organic layers and wash sequentially with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 1.1 and by melting point analysis.

-

Section 3: Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for systematic and diverse library synthesis.

Caption: Key reactivity pathways for library synthesis.

C5-Position: The Power of Palladium

The bromine atom at the C5 position is the key to diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

-

Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids (or esters) introduces new carbon-carbon bonds, generating libraries of 5-arylindole derivatives. This is a robust and widely used method for exploring structure-activity relationships (SAR) by modifying the aromatic substituent.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the indole core with various primary or secondary amines. This is critical for synthesizing compounds that can mimic peptide bonds or engage in hydrogen bonding with biological targets.

C3-Acetonitrile Group: A Versatile Functional Handle

The acetonitrile side chain is not merely a placeholder; it is a reactive group that can be transformed into other critical functionalities.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-bromoindole-3-acetic acid). This introduces a key functional group for salt formation or for further derivatization into amides or esters.

-

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields 5-bromotryptamine derivatives, a class of compounds with significant neurological activity.

Section 4: Relevance in Drug Discovery

The derivatives synthesized from this compound are being actively investigated across multiple therapeutic areas.

-

Kinase Inhibition: The indole scaffold is a frequent component of ATP-competitive kinase inhibitors. Derivatives have been explored as inhibitors of targets like DYRK1A, which is implicated in neurodegenerative conditions such as Alzheimer's disease.[1]

-

Anticancer Agents: By modifying the C5 position, novel compounds can be designed to target key oncogenic drivers. Some indole derivatives have shown activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, both crucial in tumor progression.[1]

-

Anti-inflammatory Agents: Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting that compounds derived from this scaffold could be developed as treatments for inflammatory disorders.[1]

Caption: A conceptual drug discovery screening workflow.

Section 5: Safety and Handling

As a bioactive chemical intermediate, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification: The compound is classified as harmful.[3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest. Avoid creating dust.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its versatile and orthogonal reactivity, provide an efficient platform for the rapid generation of diverse compound libraries. The demonstrated potential of its derivatives in critical therapeutic areas like oncology and neurology underscores its continued importance in the landscape of modern drug discovery. By understanding the principles behind its synthesis and application, researchers can fully leverage this powerful scaffold to develop the next generation of innovative medicines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13805944, this compound. Retrieved January 17, 2026, from [Link].

-

Royal Society of Chemistry (n.d.). Supporting information - Indoles. Retrieved January 17, 2026, from [Link].

-

Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 17, 2026, from [Link].

-

Aobchem (n.d.). This compound. Retrieved January 17, 2026, from [Link].

-

Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Retrieved January 17, 2026, from [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. guidechem.com [guidechem.com]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Analytical Techniques for 2-(5-bromo-1H-indol-3-yl)acetonitrile: A Comprehensive Guide

This document provides a detailed guide to the essential analytical techniques for the characterization of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a key intermediate in pharmaceutical research and drug development. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies.

Introduction

This compound (Molecular Formula: C₁₀H₇BrN₂, Molecular Weight: 235.08 g/mol ) is a halogenated indole derivative.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a bromine atom at the 5-position and an acetonitrile group at the 3-position provides valuable handles for further synthetic transformations, making this compound a versatile building block. Accurate and robust analytical methods are paramount to ensure the identity, purity, and stability of this intermediate, which are critical for the integrity of subsequent research and development activities.

This guide will detail the application of four key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structure determination, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

Overall Analytical Workflow

The comprehensive analysis of this compound typically follows a structured workflow to ensure all critical quality attributes are assessed. The following diagram illustrates the logical progression from initial purity checks to definitive structural confirmation.

Caption: A typical analytical workflow for the comprehensive characterization of a synthetic intermediate.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for determining the purity of this compound. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products. This allows for accurate quantification of purity, typically reported as a percentage of the total peak area.

Causality Behind Experimental Choices:

-

Reverse-Phase (C18 Column): The indole ring system is moderately non-polar, making it well-suited for retention on a non-polar stationary phase like C18.

-

Mobile Phase (Acetonitrile/Water): A gradient of water and acetonitrile is used to elute compounds of varying polarities. Acetonitrile is a common organic modifier that provides good peak shape for many organic molecules.[3]

-

Acidic Modifier (Formic Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It protonates silanol groups on the silica-based stationary phase, reducing peak tailing. It also ensures that the indole nitrogen is in a consistent protonation state, leading to sharper, more reproducible peaks.

-

UV Detection (280 nm): The indole ring contains a chromophore that strongly absorbs UV light. A detection wavelength of 280 nm is often a good choice for indolic compounds, providing high sensitivity.[4]

Protocol: Purity Determination by RP-HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved.

-

Perform a further 1:10 dilution with the 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 280 nm.

-

Run Time: 25 minutes.

-

-

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Expected Data & Interpretation

| Parameter | Expected Result | Interpretation |